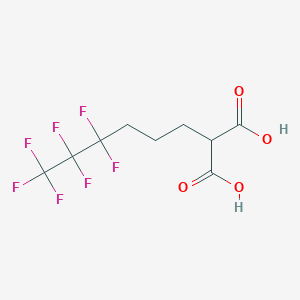

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid

Übersicht

Beschreibung

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is a fluorinated organic compound with the molecular formula C9H9F7O4 and a molecular weight of 314.16 g/mol . This compound is characterized by the presence of a heptafluorohexyl group attached to a malonic acid moiety, making it a unique and valuable compound in various research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid typically involves the reaction of malonic acid with a heptafluorohexyl halide under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the malonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials and optimizing reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid can undergo various types of chemical reactions, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Decarboxylation: Heating the compound to induce the loss of carbon dioxide, forming a fluorinated alkyl compound.

Substitution Reactions: The heptafluorohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Decarboxylation: Heat, sometimes in the presence of a catalyst.

Substitution Reactions: Nucleophiles such as amines or thiols.

Major Products Formed

Esterification: Formation of esters such as methyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate.

Decarboxylation: Formation of fluorinated alkyl compounds.

Substitution Reactions: Formation of substituted malonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Properties of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid

- Molecular Formula : C₉H₉F₇O₄

- Molecular Weight : 314.16 g/mol

- Melting Point : 114-115 °C

- Density : 0.936 g/cm³

- CAS Number : 244022-64-8

These properties contribute to its versatility in various applications, particularly in enhancing chemical stability and performance in formulations.

Material Science

This compound is utilized in the development of advanced materials due to its fluorinated structure. The presence of fluorine atoms imparts unique characteristics such as:

- Chemical Inertness : This property makes it suitable for coatings and surfaces that require resistance to solvents and corrosive environments.

- Low Surface Energy : The compound can be used to create non-stick surfaces and anti-fogging coatings.

Case Study: Coating Applications

Research has shown that incorporating fluorinated compounds into polymer matrices enhances their hydrophobicity and chemical resistance. For instance, studies have demonstrated that coatings containing heptafluorohexyl groups exhibit superior durability and performance in harsh environments .

Pharmaceutical Research

In the pharmaceutical sector, this compound is explored for its potential as a drug delivery agent. Its unique structure allows for:

- Improved Solubility : The compound can enhance the solubility of poorly water-soluble drugs.

- Targeted Delivery : Its properties can be tailored for specific delivery mechanisms that improve bioavailability.

Case Study: Drug Formulation

Research indicates that formulations utilizing fluorinated compounds can significantly improve the pharmacokinetic profiles of certain drugs. For example, a study highlighted how the inclusion of heptafluorohexyl derivatives in drug formulations led to enhanced absorption rates and prolonged therapeutic effects .

Environmental Applications

The environmental impact of fluorinated compounds is a growing area of interest. This compound is being investigated for its role in:

- Pollution Mitigation : Its stability under various environmental conditions makes it a candidate for remediation technologies.

- Fluorinated Waste Management : Understanding how such compounds behave in waste streams can inform better disposal methods.

Case Study: Environmental Impact Studies

Studies have shown that fluorinated compounds can persist in the environment; however, their application in remediation strategies has been promising. Research into the degradation pathways of heptafluorohexyl compounds indicates potential methods for breaking down these substances while minimizing ecological risks .

Wirkmechanismus

The mechanism of action of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is not well-documented. its effects are likely related to the presence of the fluorinated alkyl group, which can influence the compound’s reactivity and interactions with biological molecules. The heptafluorohexyl group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4,4,5,5,6,6,6-Heptafluorohexyl)acetic acid

- 2-(4,4,5,5,6,6,6-Heptafluorohexyl)propionic acid

- 2-(4,4,5,5,6,6,6-Heptafluorohexyl)butyric acid

Uniqueness

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is unique due to the presence of the malonic acid moiety, which allows for a variety of chemical modifications and reactions

Biologische Aktivität

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is a fluorinated organic compound with the molecular formula C₉H₉F₇O₄ and a molecular weight of 314.16 g/mol. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its unique properties and potential applications. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula: C₉H₉F₇O₄

- Molecular Weight: 314.16 g/mol

- Melting Point: 114-115 °C

- CAS Number: 244022-64-8

Synthesis Methods

The synthesis of this compound typically involves the reaction of malonic acid with a heptafluorohexyl halide under basic conditions. Common bases used include sodium hydride or potassium tert-butoxide. This method allows for the nucleophilic substitution of the halide by malonic acid .

The biological activity of this compound is largely attributed to the presence of the heptafluorohexyl group. This group enhances lipophilicity, which may facilitate interactions with lipid membranes and hydrophobic regions of proteins. Although specific mechanisms are not extensively documented, it is hypothesized that these interactions could influence enzyme activity and cellular processes.

Research Applications

- Chemistry : Used as a building block for synthesizing fluorinated compounds valuable in materials science and pharmaceuticals.

- Biology : Investigated for potential use in biochemical assays and as a probe for studying enzyme mechanisms.

- Medicine : Explored for drug development due to its unique properties that may improve pharmacokinetic profiles of fluorinated drugs .

Case Studies and Research Findings

- Fluorinated Drug Development : A study highlighted the use of fluorinated compounds in enhancing drug efficacy and stability. The incorporation of heptafluorohexyl groups in drug design has shown promise in improving lipophilicity and bioavailability.

- Enzyme Interaction Studies : Research has indicated that compounds similar to this compound can modulate enzyme activity by altering substrate binding affinity through hydrophobic interactions.

- Material Science Applications : The compound's unique chemical structure has been utilized in developing specialty chemicals with high thermal stability and resistance to degradation.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4,4,5,5,6,6,6-Heptafluorohexyl)acetic acid | C₉H₉F₇O₂ | Acetic acid derivative with potential biological activity |

| 2-(4,4,5,5,6,6,6-Heptafluorohexyl)propionic acid | C₉H₉F₇O₃ | Similar properties with variations in biological effects |

| 2-(4,4,5,5,6,6,6-Heptafluorohexyl)butyric acid | C₉H₉F₇O₄ | Enhanced lipophilicity leading to different interactions |

Eigenschaften

IUPAC Name |

2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F7O4/c10-7(11,8(12,13)9(14,15)16)3-1-2-4(5(17)18)6(19)20/h4H,1-3H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCPPBXAEGMASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)C(=O)O)CC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379272 | |

| Record name | 2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244022-64-8 | |

| Record name | 2-(4,4,5,5,6,6,6-Heptafluorohexyl)propanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244022-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,4,5,5,6,6,6-Heptafluorohex-1-yl)malonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.